molecular formula C19H26ClNOS B589996 (R)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride CAS No. 125572-92-1

(R)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

Cat. No. B589996
CAS RN: 125572-92-1
M. Wt: 351.933
InChI Key: CEXBONHIOKGWNU-PKLMIRHRSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic and acyclic components. The tetrahydronaphthalen-1-ol group would provide a rigid, planar component to the molecule, while the propylamino and thiophen-2-yl groups would add additional complexity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The hydroxyl group in the tetrahydronaphthalen-1-ol component could potentially undergo reactions such as esterification or etherification. The amino group in the propylamino component could potentially participate in reactions such as acylation or alkylation .

Scientific Research Applications

Modeling and Synthesis for RXR Agonism : A study on sulfonic acid analogues of bexarotene and novel analogues assessed for selective retinoid X receptor (RXR) agonism reveals the potential of modifications to enhance biological selectivity and potency, suggesting a research avenue for similar compounds (Heck et al., 2016).

Spectroscopic Identification and Derivatization : Research on identifying and derivatizing selected cathinones through spectroscopy, including thionation and amination reactions, provides a methodological framework for characterizing similar complex molecules (Nycz et al., 2016).

Tumor Inhibitory and Antioxidant Activities : The synthesis and evaluation of tetrahydronaphthalene derivatives for tumor inhibitory and antioxidant activities highlight the potential for related compounds to contribute to cancer research and therapy (Hamdy et al., 2013).

Regioselective Oxidation and Halogenation : A method for the regioselective oxidation and subsequent halogenation of naphthalene derivatives outlines a synthetic approach that could be applicable to structurally similar compounds for creating halogenated derivatives with potential biological activity (Nguyen et al., 2003).

Anticancer Evaluation : The preparation of a specific naphthalene derivative and its reaction with various nucleophiles for anticancer evaluation suggests a potential area of research for analogues of the compound , focusing on the development of novel anticancer agents (Gouhar & Raafat, 2015).

properties

IUPAC Name

(6R)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBONHIOKGWNU-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@@H]2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

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